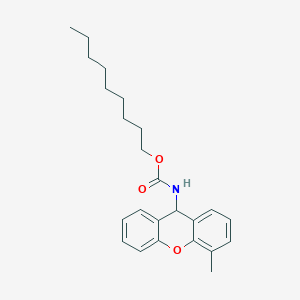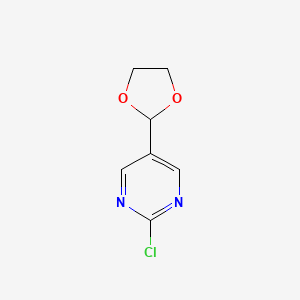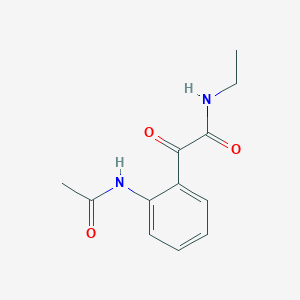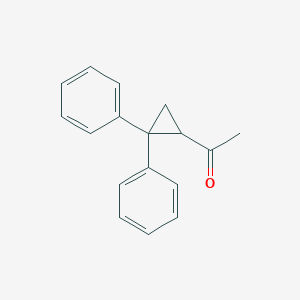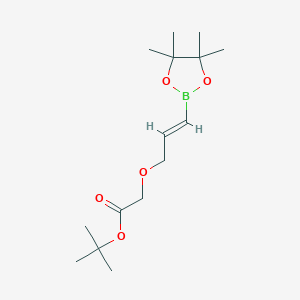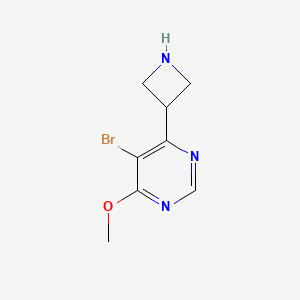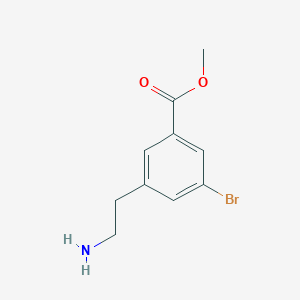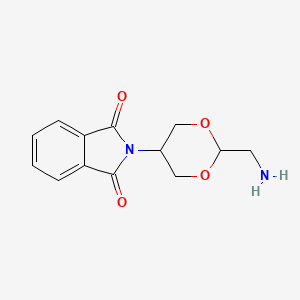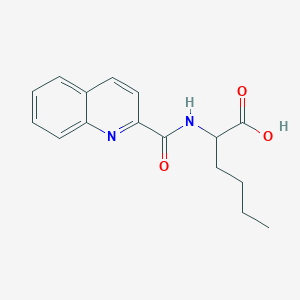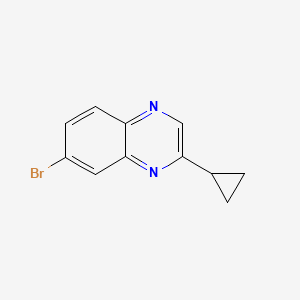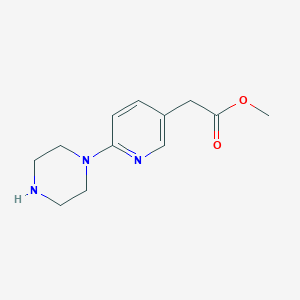
4-(1-Mercaptoethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Mercaptoethyl)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a benzoic acid moiety substituted with a mercaptoethyl group at the para position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Mercaptoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Mercaptoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(1-Sulfonylethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Various thioether or disulfide derivatives.
Aplicaciones Científicas De Investigación
4-(1-Mercaptoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-Mercaptoethyl)benzoic acid involves its interaction with biological molecules through its mercapto and carboxylic acid groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Mercaptobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-(2-Mercaptoethyl)benzoic acid: Has a longer alkyl chain, affecting its solubility and reactivity.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyl group instead of a mercapto group, altering its chemical properties.
Uniqueness: 4-(1-Mercaptoethyl)benzoic acid is unique due to the presence of both a mercapto and a carboxylic acid group, providing a combination of reactivity and binding capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
4-(1-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3,(H,10,11) |
Clave InChI |
JQXMPKSXDNZGQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


